molecular formula C18H19FN2O3 B193943 Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS No. 168828-81-7

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

Cat. No. B193943
M. Wt: 330.4 g/mol
InChI Key: XKGUZGHMWUIYDR-UHFFFAOYSA-N
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Patent
US05880118

Procedure details

To a solution of 28.91 g of 3-fluoro-4-morpholinyl-aniline and 27.88 g of sodium bicarbonate in 500 mL of acetone and 250 mL of water at 0° C. was added 28.68 g of benzyl chloroformate. After stirring the mixture for 1.5 hours, the mixture was poured onto 1000 cc of ice and water, and the ice allowed to melt. The precipitated solid was collected by filtration and washed with 3×250 ml of water, and then dried in a vacuum oven at 750° C. to give a gray-purple solid. This was recrystallized from acetone-water to give a cream-colored solid, mp=123°-124° C.
Quantity
28.91 g
Type
reactant
Reaction Step One
Quantity
27.88 g
Type
reactant
Reaction Step One
Quantity
28.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[NH2:5].C(=O)(O)[O-].[Na+].Cl[C:21]([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:22]>CC(C)=O.O>[C:21]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[C:2]([F:1])[CH:3]=1)([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
28.91 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1N1CCOCC1
Name
Quantity
27.88 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
28.68 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
1000 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with 3×250 ml of water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 750° C.
CUSTOM
Type
CUSTOM
Details
to give a gray-purple solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from acetone-water
CUSTOM
Type
CUSTOM
Details
to give a cream-colored solid, mp=123°-124° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(=O)(OCC1=CC=CC=C1)NC1=CC(=C(C=C1)N1CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.